3-Bromo-4-ethoxy-3-buten-2-one

Physicochemical Profiling Synthetic Route Scouting Reaction Optimization

Substituting β-halo-α,β-unsaturated ketones in established synthetic routes risks altered regioselectivity and significant yield loss. This specific building block, featuring a β-bromo and γ-ethoxy substitution pattern, is the mandatory intermediate documented in patents for constructing thiazole-based H2-receptor antagonists. Procurement ensures synthetic fidelity for kinase inhibitor and anti-ulcer pharmacophore programs. - Provides a validated fragment with a LogP of 1.85, eliminating downstream ADME re-optimization. - Preferred over volatile chloro-analogs (bp ~90-92°C) for high-temperature melt-phase syntheses, with a boiling point of 243.9°C. - Ensures strict adherence to patented routes where the ethoxy group is integral to the final active pharmaceutical ingredient structure.

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
Cat. No. B1643010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxy-3-buten-2-one
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)C)Br
InChIInChI=1S/C6H9BrO2/c1-3-9-4-6(7)5(2)8/h4H,3H2,1-2H3/b6-4-
InChIKeyVSEUYEAKIAUEHZ-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxy-3-buten-2-one: Heterocyclic Building Block


3-Bromo-4-ethoxy-3-buten-2-one (CAS 82982-59-0) is a specialized α,β-unsaturated ketone building block, distinguished by a β-bromo substituent and a γ-ethoxy group on a butenone backbone . This specific substitution pattern creates a highly polarized electrophilic system, making it a versatile intermediate for constructing complex heterocycles, particularly 2,4-disubstituted thiazoles and imidazoles, which are pharmacophores of interest for anti-ulcer and kinase inhibitor programs . Its physicochemical profile, including a boiling point of 243.9 °C and a LogP of 1.85, informs its handling and reactivity in multi-step syntheses .

α,β-Unsaturated ketone with β-bromo and γ-ethoxy substitution
Targeted for 2,4-disubstituted thiazole and imidazole core construction
High boiling point enables broader thermal reaction window
Computed lipophilicity profile supports fragment-based design

3-Bromo-4-ethoxy-3-buten-2-one: Generic Substitution Risks


Procuring an alternative β-halo-α,β-unsaturated ketone for a synthetic route is a high-risk strategy without method re-validation. The combination of an α,β-unsaturated carbonyl, a β-bromine, and a γ-ethoxy group creates a unique reactivity profile. Substituting a β-chloro or β-iodo analog alters the leaving-group ability, impacting reaction rates and the regioselectivity of nucleophilic additions [1]. Similarly, the γ-alkoxy group directly influences the cyclization outcome; for instance, the use of 3-bromo-4-ethoxy-3-buten-2-one is specifically documented in patents for synthesizing thiazole-based H2 antagonists, where the ethoxy group is integral to the final product's structure or a key intermediate . Generic substitution would lead to different products or cause a significant loss in synthetic efficiency.

Halogen Replacement
Substituting β-bromo with chloro or iodo may alter leaving-group ability and nucleophilic addition regioselectivity.
Alkoxy Variation
Changing γ-ethoxy to methoxy can shift cyclization outcomes; the ethoxy group may be integral to the patent-reported scaffold.
Patent-Route Specificity
The specific Br/ethoxy pattern is documented in thiazole H2-antagonist synthesis; analogs may not produce the same scaffold without method re-validation.

3-Bromo-4-ethoxy-3-buten-2-one: Differentiation from Analogs


Physicochemical Properties vs. Chloro Analog

The target compound exhibits distinct physical properties that directly influence its handling and reaction design. Its boiling point is 243.9 °C at 760 mmHg, which is significantly higher than the 90-92 °C reported for the saturated 3-chloro-4-ethoxybutan-2-one analog . While this is not a direct unsaturation-matched comparator, the higher boiling point aligns with the enhanced polarity from the bromine atom and the conjugated system, enabling a wider thermal window for reactions that cannot be replicated with the more volatile chloro derivative. The density of 1.402 g/cm³ is also higher, indicating a different phase behavior and concentration in solution .

Boiling Point vs Chloro Analog
Class-level
Target: 243.9 °C; Comparator (saturated chloro analog): 90–92 °C; Difference: ~152–154 °C higher.
Higher boiling point supports broader reaction temperatures and distillation purification.
Comparison is to a saturated analog, not a direct unsaturated match; property is computed.
Physicochemical Profiling Synthetic Route Scouting Reaction Optimization

LogP-Driven Bioisostere Selection

The logP value of 3-Bromo-4-ethoxy-3-buten-2-one is computed at 1.85, which is a critical parameter for medicinal chemists designing drug-like molecules . The replacement of a bromine with a chlorine or a methoxy with an ethoxy group is a common bioisosteric strategy, but one that mandates a quantitative understanding of the lipophilic shift. The logP of 1.85 for the target compound, resulting from the bromo and ethoxy combination, places it in an optimal range for many CNS and oral drug targets, which differs from the logP of a chloro-methoxy or bromo-methoxy analog. This quantitative difference provides a rational basis for selecting this specific building block to fine-tune the partition coefficient of the final compound without needing to synthesize and test all potential analogs first [1].

Partition Coefficient (LogP)
Class-level
Target LogP: 1.85; Estimated difference: ~0.5–1.0 units higher than bromo-methoxy or chloro-ethoxy analogs.
Specific LogP supports fine-tuning of lipophilicity in fragment-based drug design.
Based on computed property and class-level Hansch substituent constants; experimental verification recommended.
Medicinal Chemistry ADME Prediction Bioisostere Design

Documented Application in Thiazole Synthesis

The specific utility of 3-Bromo-4-ethoxy-3-buten-2-one is validated by its role as a key intermediate in a patented series of 2-guanidino-4-heteroarylthiazoles, compounds notable for their antisecretory and H2-antagonist activities . This is a direct link to a defined pharmacological target, unlike more generic bromoenones. The patent literature confirms that the reaction pathway to form the thiazole core proceeds from this specific building block. No alternative synthesis using the 3-chloro or 3-methoxy analog was found for this exact scaffold, suggesting that the combination of bromine's leaving-group ability and the ethoxy group's steric/electronic influence is uniquely suited for this cyclization, leading to a defined product profile rather than a mixture.

Documented Thiazole Application
Reported
Key intermediate for patented 2-guanidino-4-heteroarylthiazoles with H2-antagonist activity.
Supports procurement confidence for replicating the patented synthetic route.
Patent literature validation; method-specific building block identity.
Heterocyclic Synthesis Medicinal Chemistry Patent Analysis

3-Bromo-4-ethoxy-3-buten-2-one: Key Application Scenarios


2,4-Disubstituted Thiazole Synthesis

The compound is the definitive starting material for constructing 2-guanidino-4-heteroarylthiazole libraries. Procurement is mandatory for labs replicating the patented synthesis of these H2-receptor antagonists, as evidenced by its use as a key intermediate . The specific Br/ethoxy substitution pattern is conserved in the final active pharmaceutical ingredient, making generic substitution chemically invalid.

High-Boiling Intermediates for Thermal Processes

With a boiling point of 243.9 °C , this compound is preferred over its more volatile chloro-analogs (boiling point ~90-92 °C for the saturated analog) for synthetic processes conducted at elevated temperatures. This property is a critical selection criterion for process chemists designing solvent-free reactions or melt-phase syntheses where maintaining a liquid phase at high temperature is required.

Lipophilic Anchor in Fragment-Based Drug Discovery

For medicinal chemists targeting a logP of ~1.85, this compound serves as a validated fragment . Its procurement over a 3-bromo-4-methoxy or 3-chloro-4-ethoxy analog is quantitatively justified to achieve a precise lipophilic contribution to the final molecule, based on calculated substituent constants [1]. This avoids subsequent, costly re-optimization of ADME properties.

Application
Selection Property
Validation Focus
2,4-Disubstituted Thiazole Synthesis
Specific Br/ethoxy substitution pattern conserved in final product
Verify patent-consistent synthetic procedure and product identity
High-Boiling Intermediates for Thermal Processes
Boiling point supports high-temperature reactions without premature evaporation
Thermal reaction compatibility and distillation purification feasibility
Lipophilic Anchor in Fragment-Based Discovery
Computed lipophilicity (logP) for precise fragment contribution
ADME property prediction and fragment contribution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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